4-(trans-4-Ethylcyclohexyl)phenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

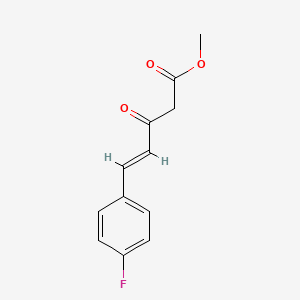

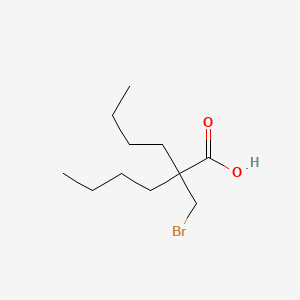

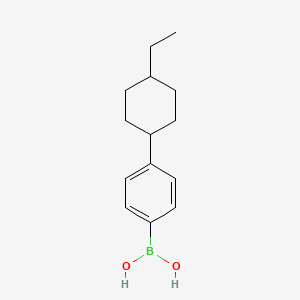

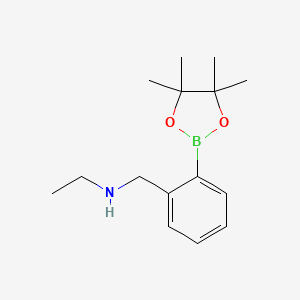

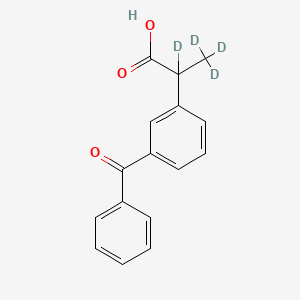

4-(trans-4-Ethylcyclohexyl)phenylboronic acid is a chemical compound with the CAS Number: 164220-57-9 and Linear Formula: C14H21BO2 . It is used for experimental and research purposes .

Molecular Structure Analysis

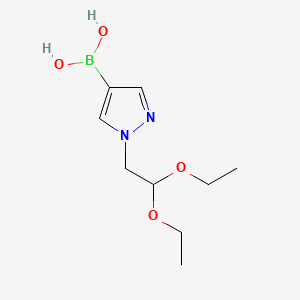

The molecular structure of 4-(trans-4-Ethylcyclohexyl)phenylboronic acid is represented by the InChI Code: 1S/C14H21BO2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h7-12,16-17H,2-6H2,1H3/t11-,12- . The molecular weight of this compound is 232.13 .Physical And Chemical Properties Analysis

4-(trans-4-Ethylcyclohexyl)phenylboronic acid is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

Drug Design and Delivery

Boronic acids and their esters, including 4-(trans-4-Ethylcyclohexyl)phenylboronic acid, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .

Hydrolysis Studies

The hydrolysis of phenylboronic pinacol esters, a category that includes 4-(trans-4-Ethylcyclohexyl)phenylboronic acid, has been studied . These compounds are only marginally stable in water, and their hydrolysis kinetics are dependent on the substituents in the aromatic ring . This information is important when considering these compounds for pharmacological purposes .

Boronate Affinity Materials (BAMs)

Phenylboronic acid (PBA)-functionalized polymers, which include 4-(trans-4-Ethylcyclohexyl)phenylboronic acid, are used to create boronate affinity materials (BAMs) . BAMs are gaining increasing attention in the fields of separation, sensing, imaging, diagnostics, and drug delivery .

Enrichment of Cis-Diol Containing Molecules

The PBA-functionalized polymers display ultrahigh selectivity to cis-diol containing molecules . This property is useful for the selective enrichment of nucleosides or catechols in real samples to improve the target molecules’ detection sensitivity and accuracy .

pH Responsive Materials

The principle of boronate affinity reaction is pH dependent . Under high pH conditions, the PBA can form a covalent complex with the cis-diol group. When the pH environment changes to be acidic, the complex will dissociate into the original PBA and the cis-diol . This pH controllable capture/release feature of PBA gives great feasibility to develop pH responsive materials .

Sensing and Imaging

The protocol for producing BAMs can also be employed for making fluorescent BAM nanoparticles for sensing and imaging . This is another significant application of 4-(trans-4-Ethylcyclohexyl)phenylboronic acid.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the Signal Word "Warning" . Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用機序

Target of Action

4-(trans-4-Ethylcyclohexyl)phenylboronic acid is a type of organoboron compound . Organoboron compounds are known to be used in Suzuki-Miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The primary targets of this compound are the transition metals used in these reactions, such as palladium .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the organoboron compound acts as a nucleophile . The boronic acid moiety of the compound forms a complex with a transition metal catalyst (like palladium), and this complex then undergoes transmetalation . In this process, the organoboron compound transfers its organic group to the metal, forming a new metal-carbon bond .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to carbon-carbon bond formation . The Suzuki-Miyaura cross-coupling reaction allows for the formation of complex organic structures by joining two carbon fragments . This has significant implications in organic synthesis, particularly in the pharmaceutical industry, where it can be used to construct complex drug molecules .

Result of Action

The result of the action of 4-(trans-4-Ethylcyclohexyl)phenylboronic acid is the formation of a new carbon-carbon bond . This can lead to the synthesis of complex organic molecules, including potential drug candidates .

Action Environment

The action of 4-(trans-4-Ethylcyclohexyl)phenylboronic acid is highly dependent on the reaction conditions . Factors such as temperature, solvent, and the presence of a suitable catalyst can significantly influence the efficacy of the Suzuki-Miyaura cross-coupling reaction . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

特性

IUPAC Name |

[4-(4-ethylcyclohexyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h7-12,16-17H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCCELWUDZLZLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2CCC(CC2)CC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675232 |

Source

|

| Record name | [4-(4-Ethylcyclohexyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

164220-57-9 |

Source

|

| Record name | [4-(4-Ethylcyclohexyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride](/img/structure/B595401.png)

![Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B595403.png)